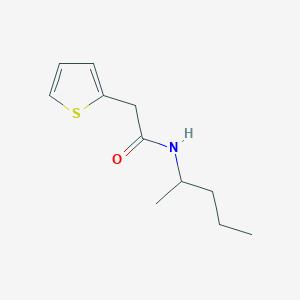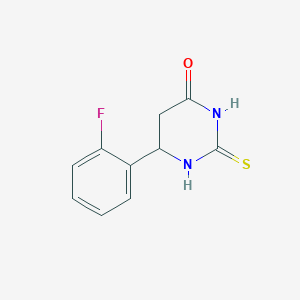![molecular formula C14H17F3N2O3 B6045314 N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine](/img/structure/B6045314.png)
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine, commonly known as CFTR-Inhibitor-172, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating salt and water transport across cell membranes. In
Mechanism of Action
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 works by selectively inhibiting the activity of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine, which is a chloride ion channel that regulates salt and water transport across cell membranes. In individuals with cystic fibrosis, N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine is defective, leading to abnormal salt and water transport, which results in the buildup of thick, sticky mucus in the lungs, pancreas, and other organs. By inhibiting the activity of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine, N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 can improve salt and water transport, leading to improved lung function and other physiological effects.
Biochemical and Physiological Effects:
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has been shown to improve lung function in individuals with cystic fibrosis by increasing salt and water transport across cell membranes. This compound has also been shown to reduce the severity of secretory diarrhea and cholera by inhibiting the activity of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine in the intestine. In addition, N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has been studied for its potential applications in treating other diseases, such as polycystic kidney disease, by regulating fluid secretion in the kidney.
Advantages and Limitations for Lab Experiments
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has several advantages for lab experiments, including its high selectivity for N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine and its ability to improve salt and water transport across cell membranes. However, this compound also has some limitations, including its complex synthesis method and its potential toxicity at high concentrations.
Future Directions
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has significant potential for future research and development. Some possible future directions include:
1. Further studies to optimize the synthesis method and improve the yield of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172.
2. Development of new analogs of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 with improved selectivity and efficacy.
3. Studies to investigate the long-term safety and efficacy of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 in animal models and human clinical trials.
4. Investigation of the potential applications of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 in treating other diseases, such as polycystic kidney disease and secretory diarrhea.
5. Development of new drug delivery systems to improve the bioavailability and therapeutic efficacy of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172.
Conclusion:
In conclusion, N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 is a promising compound with significant potential for therapeutic applications in treating cystic fibrosis, secretory diarrhea, and other diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research and development of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 are needed to fully realize its therapeutic potential.
Synthesis Methods
The synthesis of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 involves several steps, including the reaction of 3-(trifluoromethyl)aniline with isobutyl chloroformate to form N-(tert-butoxycarbonyl)-3-(trifluoromethyl)aniline, which is then reacted with isoleucine to form N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound has been shown to inhibit the activity of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine, which is defective in individuals with cystic fibrosis, leading to improved salt and water transport across cell membranes. In addition to cystic fibrosis, N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has also been studied for its potential applications in treating other diseases, such as cholera and secretory diarrhea.
properties
IUPAC Name |
3-methyl-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-3-8(2)11(12(20)21)19-13(22)18-10-6-4-5-9(7-10)14(15,16)17/h4-8,11H,3H2,1-2H3,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYYPGOGZJLYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B6045232.png)
![ethyl 5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6045244.png)
![N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6045251.png)
![4,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyrimidinone hydrochloride](/img/structure/B6045252.png)
![4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6045253.png)
![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6045268.png)
![ethyl 2-({[(4-methylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6045272.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6045287.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride](/img/structure/B6045295.png)
![N-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045296.png)
![1-methyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6045300.png)

![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6045321.png)
